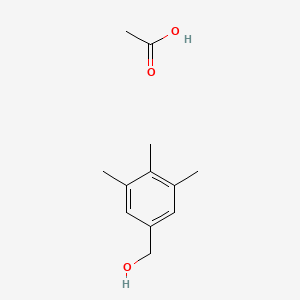
Acetic acid;(3,4,5-trimethylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(3,4,5-trimethylphenyl)methanol is a chemical compound with the molecular formula C12H16O2 It is a derivative of acetic acid and (3,4,5-trimethylphenyl)methanol, combining the properties of both components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3,4,5-trimethylphenyl)methanol typically involves the esterification of acetic acid with (3,4,5-trimethylphenyl)methanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(3,4,5-trimethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
Acetic acid;(3,4,5-trimethylphenyl)methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;(3,4,5-trimethylphenyl)methanol involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and (3,4,5-trimethylphenyl)methanol, which can then interact with various biological pathways. The aromatic ring may also participate in π-π interactions with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;phenylmethanol: Similar structure but lacks the methyl groups on the aromatic ring.
Acetic acid;2,4,6-trimethylphenylmethanol: Similar structure with different positions of the methyl groups.
Acetic acid;benzyl alcohol: Similar ester but with a simpler aromatic ring.
Uniqueness
Acetic acid;(3,4,5-trimethylphenyl)methanol is unique due to the presence of three methyl groups on the aromatic ring, which can influence its chemical reactivity and interactions. This structural feature may impart distinct properties and applications compared to other similar compounds.
Properties
CAS No. |
39126-12-0 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
acetic acid;(3,4,5-trimethylphenyl)methanol |
InChI |
InChI=1S/C10H14O.C2H4O2/c1-7-4-10(6-11)5-8(2)9(7)3;1-2(3)4/h4-5,11H,6H2,1-3H3;1H3,(H,3,4) |
InChI Key |
MMGFWTCEWDREKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)CO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




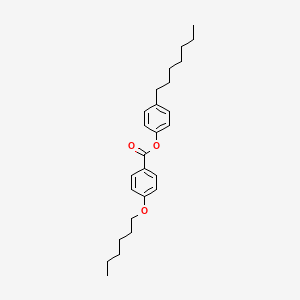
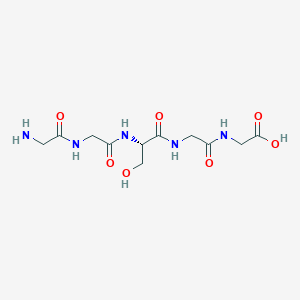
![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
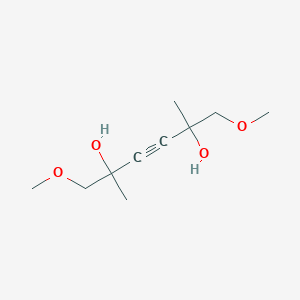
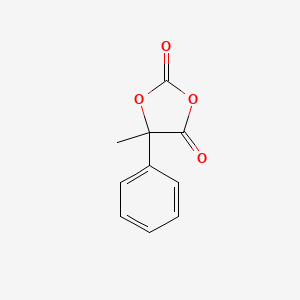
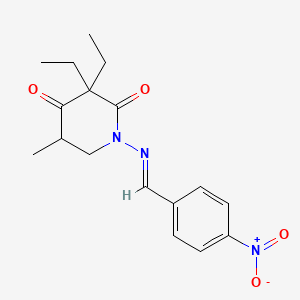
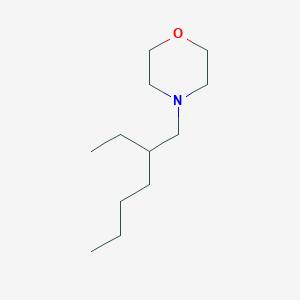
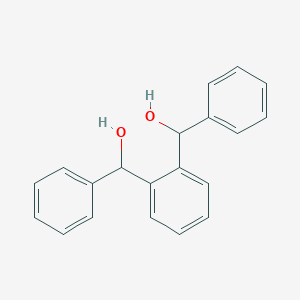
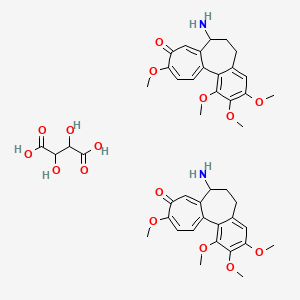
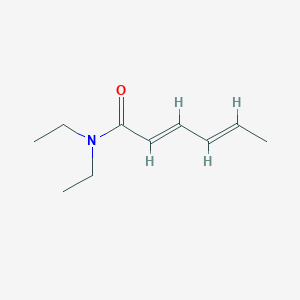
![2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine](/img/structure/B14666439.png)
